molecular formula C22H27N3O B13647285 2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-

2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-

Cat. No.: B13647285
M. Wt: 349.5 g/mol
InChI Key: ABOBMBIQQPJTMJ-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of central nervous system disorders .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can lead to the formation of dihydroquinolinone derivatives .

Scientific Research Applications

2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its specific interaction with sigma receptors and its potential therapeutic applications in treating central nervous system disorders. Its structure allows for specific binding affinities and activities that are distinct from other similar compounds .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

1-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C22H27N3O/c26-22-12-11-19-7-4-5-10-21(19)25(22)14-6-13-23-15-17-24(18-16-23)20-8-2-1-3-9-20/h1-5,7-10H,6,11-18H2

InChI Key

ABOBMBIQQPJTMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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